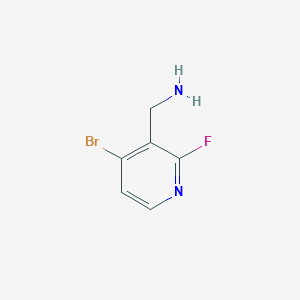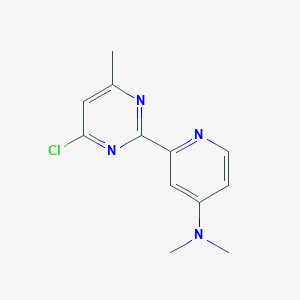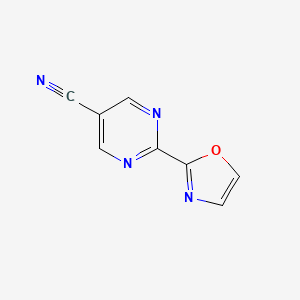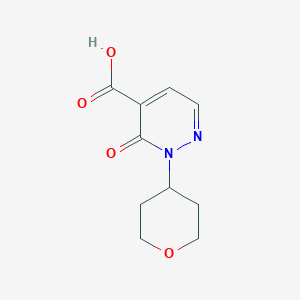![molecular formula C12H9BrN4O B11786276 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)
6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Bromo-8-méthoxy-3-phényl-[1,2,4]triazolo[4,3-a]pyrazine est un composé hétérocyclique appartenant à la classe des triazolopyrazines. Ce composé se caractérise par la présence d'un atome de brome en position 6, d'un groupe méthoxy en position 8 et d'un groupe phényle en position 3 sur le cycle triazolopyrazine. Il a suscité un intérêt considérable dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-Bromo-8-méthoxy-3-phényl-[1,2,4]triazolo[4,3-a]pyrazine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine avec des substituants méthoxy et phényle. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium et d'un solvant tel que le tétrahydrofurane .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit final. Le processus peut également inclure des étapes de purification et d'isolement du composé pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Bromo-8-méthoxy-3-phényl-[1,2,4]triazolo[4,3-a]pyrazine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés.
Cyclisation : Il peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Substitution : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution.
Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être employés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels remplaçant l'atome de brome .
Applications de la recherche scientifique
Chimie : Il sert de brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Le composé a montré une activité prometteuse contre certaines cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie : La structure unique du composé le rend utile dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 6-Bromo-8-méthoxy-3-phényl-[1,2,4]triazolo[4,3-a]pyrazine implique son interaction avec des cibles moléculaires spécifiques. Il a été démontré qu'il inhibait des kinases telles que c-Met et VEGFR-2, qui sont impliquées dans la prolifération cellulaire et l'angiogenèse. Le composé se lie aux sites actifs de ces kinases, empêchant leur activité et inhibant ainsi la croissance des cellules cancéreuses .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising activity against certain biological targets, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, preventing their activity and thereby inhibiting the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
- 8-Bromo-1-méthyl-6-phényl-[1,2,4]triazolo[4,3-a]pyrazine
- 6-Bromo-8-méthoxy-[1,2,4]triazolo[4,3-a]pyrazine
Unicité
Le 6-Bromo-8-méthoxy-3-phényl-[1,2,4]triazolo[4,3-a]pyrazine est unique en raison de son motif de substitution spécifique, qui lui confère des activités biologiques distinctes. La présence des groupes méthoxy et phényle améliore sa capacité à interagir avec les cibles biologiques, ce qui en fait un composé précieux pour le développement de médicaments .
Propriétés
Formule moléculaire |
C12H9BrN4O |
|---|---|
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
6-bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H9BrN4O/c1-18-12-11-16-15-10(8-5-3-2-4-6-8)17(11)7-9(13)14-12/h2-7H,1H3 |
Clé InChI |
YKWCYKJEOJCCDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CN2C1=NN=C2C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)




![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)





